5-Tert-butyl-1-(6-chloropyridin-2-YL)pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-Tert-butyl-1-(6-chloropyridin-2-YL)pyrazole-4-carboxylic acid” is a chemical compound with the molecular formula C14H16ClN3O2 . It is a high-quality reference standard used for pharmaceutical testing .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C14H16ClN3O2/c1-14 (2,3)12-9 (13 (19)20-4)8-16-18 (12)11-7-5-6-10 (15)17-11/h5-8H,1-4H3 . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 293.75 . More detailed physical and chemical properties were not available in the sources I found.Scientific Research Applications
Synthesis and Biological Evaluation
A series of amides were synthesized by condensing chlorides of substituted pyrazine-2-carboxylic acids, including 5-tert-butyl-6-chloropyrazine-2-carboxylic acid, with various ring-substituted aminothiazoles or anilines. The structure-activity relationships between the chemical structures and their anti-mycobacterial, antifungal, and photosynthesis-inhibiting activities were explored. Notably, derivatives of substituted pyrazinecarboxylic acid demonstrated significant activity against Mycobacterium tuberculosis and Trichophyton mentagrophytes, along with potent inhibition of oxygen evolution rate in spinach chloroplasts, indicating potential applications in antimicrobial and herbicidal research (Doležal et al., 2006).
Regioselectivity and Reaction Media Study
The synthesis of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles from 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones and tert-butylhydrazine hydrochloride was studied, revealing that the reaction medium significantly influences the regioselectivity of the resulting pyrazoles. High regioselectivity for 5-trifluoromethyl-1-tert-butyl-1H-pyrazoles was achieved using NaOH in EtOH, highlighting the importance of reaction conditions in the synthesis of pyrazole derivatives (Martins et al., 2012).
Optical Properties of Novel Derivatives
Novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(3-butyl-1-chloroimidazo[1,5-a]pyridin-7-yl)-1,3,4-oxadiazole derivatives were synthesized and characterized, with their fluorescence spectral characteristics investigated. The absorption and emission wavelengths were found to be less correlated with substituent groups, providing insights into the design of new materials for optical applications (Ge et al., 2014).
Synthesis of Pyrazole-5-carboxylates
A series of 4-substituted 1H-pyrazole-5-carboxylates was synthesized from unsymmetrical enaminodiketones, demonstrating a regiospecific and efficient method for obtaining pyrazole derivatives. This research contributes to the development of synthetic methodologies in organic chemistry (Rosa et al., 2008).
Facile Synthesis of Ortho-Halo-Substituted Derivatives
An efficient and practical route for the regioselective synthesis of 4-(5-bromo/chloropyrazol-1-yl)-2-aminobutyric acids was described, showcasing the versatility of pyrazole derivatives in the synthesis of bioactive compounds (Heim-Riether, 2008).
Safety and Hazards
Properties
IUPAC Name |
5-tert-butyl-1-(6-chloropyridin-2-yl)pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2/c1-13(2,3)11-8(12(18)19)7-15-17(11)10-6-4-5-9(14)16-10/h4-7H,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPPWDVUSJWTSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=NN1C2=NC(=CC=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.